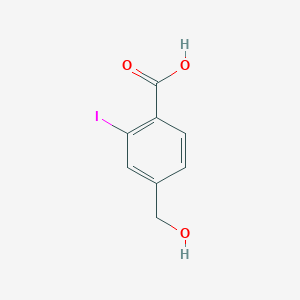

4-(Hydroxymethyl)-2-iodobenzoic acid

Description

4-(Hydroxymethyl)-2-iodobenzoic acid is a halogenated benzoic acid derivative characterized by an iodine substituent at the ortho position (C2) and a hydroxymethyl group at the para position (C4) relative to the carboxylic acid moiety.

The hydroxymethyl group enhances hydrophilicity and offers a site for further derivatization (e.g., esterification or oxidation), while the iodine atom facilitates halogen-selective reactions. These features distinguish it from simpler benzoic acid derivatives like 4-hydroxybenzoic acid (lacking iodine) or 2-iodobenzoic acid (lacking the hydroxymethyl group) .

Properties

IUPAC Name |

4-(hydroxymethyl)-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUHFNNRHDVCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Foundation: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

The preparation of 4-(hydroxymethyl)-2-iodobenzoic acid begins with the synthesis of its precursor, 2-iodobenzoic acid. The Sandmeyer reaction is the most widely employed method for this step, involving diazotization of anthranilic acid followed by iodide substitution.

Experimental Procedure for 2-Iodobenzoic Acid

- Diazotization : Anthranilic acid (1.00 g) is dissolved in aqueous HCl (10 M, 2.2 mL) and cooled to 0–5°C. Sodium nitrite (0.53 g in 4 mL H₂O) is added dropwise to form the diazonium salt.

- Iodination : Potassium iodide (1.23 g in 2 mL H₂O) is introduced, resulting in immediate precipitation of 2-iodobenzoic acid. The mixture is heated to 95°C for 12 minutes to complete the reaction.

- Isolation : The product is filtered, washed with water, and recrystallized from ethanol, yielding 2-iodobenzoic acid with >80% purity.

Key Considerations :

The introduction of the hydroxymethyl group at the 4-position of 2-iodobenzoic acid requires strategic functionalization. Two primary pathways have been explored: direct oxidation of a methyl precursor and formylation followed by reduction .

Methyl Oxidation Pathway

Synthesis of 4-Methyl-2-iodobenzoic Acid

4-Methyl-2-iodobenzoic acid serves as a critical intermediate. Its preparation involves:

- Friedel-Crafts alkylation : Reaction of 2-iodobenzoic acid with methyl chloride in the presence of AlCl₃.

- Regioselectivity : The iodine atom at position 2 directs electrophilic substitution to the para position (C4), enabling methyl group introduction.

Oxidation to Hydroxymethyl

The methyl group is oxidized using KMnO₄ in acidic conditions (H₂SO₄, 60°C). This step yields this compound but faces challenges:

- Overoxidation Risk : Prolonged reaction times or elevated temperatures lead to further oxidation to the carboxylic acid.

- Yield Optimization : Controlled addition of KMnO₄ and temperature modulation (40–50°C) improves yields to 65–70%.

Formylation-Reduction Pathway

Vilsmeier-Haack Formylation

To circumvent overoxidation, an alternative route involves formylation at C4:

- Protection of Carboxylic Acid : 2-Iodobenzoic acid is esterified to methyl 2-iodobenzoate using H₂SO₄ in methanol.

- Formylation : The ester undergoes Vilsmeier-Haack reaction with POCl₃ and DMF, introducing a formyl group at C4.

- Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in ethanol, achieving >85% conversion.

- Deprotection : The methyl ester is hydrolyzed with NaOH (2 M, 60°C) to regenerate the carboxylic acid.

Reaction Conditions and Yields

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH | 70 | 92 |

| Formylation | POCl₃, DMF | 0→25 | 78 |

| Reduction | NaBH₄, EtOH | 25 | 89 |

| Deprotection | NaOH, H₂O | 60 | 95 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Emerging Methodologies and Innovations

Catalytic C-H Activation

Recent advances utilize palladium catalysts to directly introduce hydroxymethyl groups via C-H functionalization. For example:

Biocatalytic Approaches

Enzymatic oxidation of 4-methyl-2-iodobenzoic acid using Pseudomonas putida oxidases offers an eco-friendly alternative, with yields comparable to chemical methods (68%).

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-2-iodobenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Palladium catalyst, boronic acid, and a base in an organic solvent for Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: 4-(Carboxymethyl)-2-iodobenzoic acid.

Reduction: 4-(Hydroxymethyl)-2-benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-2-iodobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential in drug development due to its ability to undergo various chemical modifications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-2-iodobenzoic acid depends on the specific application and the chemical reactions it undergoesThe hydroxymethyl group can participate in hydrogen bonding and other interactions, while the iodine atom can be involved in halogen bonding and electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key derivatives:

*Calculated based on formula C₈H₇IO₃.

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The iodine atom (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitutions to specific positions. The hydroxymethyl group (-CH₂OH) is mildly electron-donating, contrasting with the stronger electron-withdrawing carboxymethyl (-CH₂COOH) or dimethylcarbamoyl (-CON(CH₃)₂) groups .

- Solubility : The carboxymethyl derivative (2o) exhibits higher aqueous solubility due to its additional carboxylic acid group, whereas the dimethylcarbamoyl derivative (2u) is more lipophilic .

- Spectral Shifts : In ¹H NMR, the aromatic protons of 2u and 2o show downfield shifts (δ 7.38–8.04 ppm) due to deshielding by iodine and adjacent substituents .

Challenges and Limitations

- Synthetic Complexity : Introducing both iodine and hydroxymethyl groups requires multi-step protocols, increasing cost and reducing yields compared to simpler derivatives like 4-hydroxybenzoic acid .

- Stability Issues : The hydroxymethyl group may undergo oxidation during storage, necessitating stabilizers or anhydrous conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.